molecular formula C19H20O4 B009750 Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate CAS No. 105769-45-7

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate

Cat. No. B009750
M. Wt: 312.4 g/mol
InChI Key: MSFZEAUJPOMSMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related ethyl esters involves sequential hydrogenation processes, demonstrating the complexity and precision required in chemical synthesis. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate has shown to produce ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity, indicating the intricacies involved in achieving desired chemical structures and purities through controlled reactions and conditions (Meng, Zhu, & Zhang, 2008).

Molecular Structure Analysis

Crystal structure analysis is crucial for understanding the geometric and electronic configuration of chemical compounds. Studies such as those on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provide insights into molecular crystallization patterns, essential for elucidating the compound's chemical behavior and reactivity (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions, such as cycloadditions, are pivotal for modifying and creating new chemical entities. The phosphine-mediated [3+2] cycloaddition reactions involving ethyl derivatives highlight the versatility of ethyl esters in synthetic chemistry, paving the way for generating novel compounds with significant yields and under mild conditions (Guan & Shi, 2009).

Physical Properties Analysis

Analyzing the physical properties, such as crystallinity and molecular orientation, provides a foundation for understanding a compound's stability and solubility. For instance, the detailed examination of crystal structures and molecular conformations through X-ray diffraction analysis reveals the intermolecular interactions that influence the compound's physical state and behavior (Kaur et al., 2012).

Scientific Research Applications

Structural and Optical Properties

  • The structural and optical properties of certain derivatives, including their formation into thin films and how these films exhibit nanocrystallite dispersion within an amorphous matrix, have been analyzed. The analysis includes absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, indicating their potential applications in material science and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

  • The AC electrical conductivity and dielectrical properties of related compounds have been determined, showcasing how such materials can be used in electronic devices and sensors. This study points out the influence of substitution groups on these properties, highlighting the significance of molecular modification for tailored applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Synthesis and Reactivity

  • Investigations into the synthesis routes and reactivity of related compounds offer insights into creating various esters and derivatives with potential applications in pharmaceuticals and organic synthesis. These studies provide foundational knowledge for the development of new synthetic methodologies and chemical intermediates (Yates, Bhamare, Granger, & Macas, 1993).

Material Science and Polymer Production

  • The production of polymers containing aromatic substituents by certain bacteria has been explored, demonstrating the potential of these compounds in creating new types of biodegradable plastics with unique properties. This research suggests avenues for the development of environmentally friendly materials with specific mechanical and thermal characteristics (Curley, Hazer, Lenz, & Fuller, 1996).

Photolytic and Photoisomerisation Studies

  • Studies on the photolysis and photoisomerisation of related compounds in various solvents reveal complex behaviors that could be exploited in the development of photoresponsive materials. These materials may find applications in fields ranging from photopharmacology to the design of advanced materials with switchable properties (Ang & Prager, 1992).

properties

IUPAC Name

ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-2-22-19(21)10-6-9-18(20)15-11-13-17(14-12-15)23-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFZEAUJPOMSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544373
Record name Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate

CAS RN

105769-45-7
Record name Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

93 g aluminium chloride are added over 15 minutes at -10° C. to a solution of 52.0 g glutaric acid monoethyl ester chloride [Cl--CO--(CH2)3 --COOC2H5 ]. The mixture is stirred for 15 mins. at 0° to 10° C. and then added portion-wise over a period of 20 mins. at -5° to 10° C. to a pre-prepared solution of 50.0 g diphenylether in 150 ml dichloroethane. The reaction mixture is allowed to rise slowly to room temperature and is then stirred for 12 hours, poured onto ice and shaken well with H2O/methylene chloride. The organic phase is washed thouroughly with H2O and saturated NaHCO3 solution, dried over MgSO4 and the solvent evaporated off. The obtained light yellow oil is crystallised from hexane/ethyl ether on an ice bath: m.p.=61°-62° C.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
H2O methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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